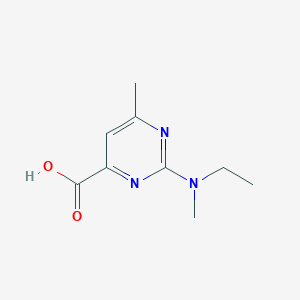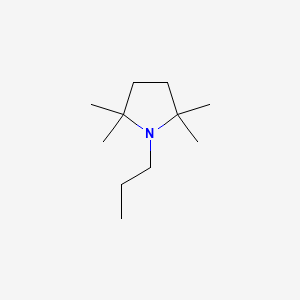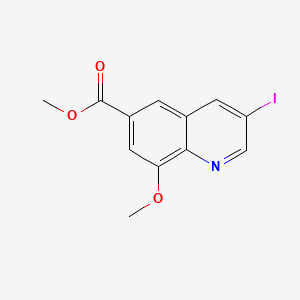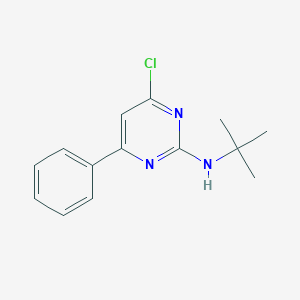![molecular formula C19H13F3O6S B13940461 2-Naphthalenecarboxylic acid, 8-phenoxy-4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13940461.png)
2-Naphthalenecarboxylic acid, 8-phenoxy-4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 8-phenoxy-4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester is a complex organic compound with a unique structure that combines a naphthalene ring, a phenoxy group, and a trifluoromethylsulfonyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 8-phenoxy-4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester typically involves multiple steps. One common method starts with the preparation of 2-Naphthalenecarboxylic acid, which is then subjected to esterification to form the methyl ester. The phenoxy group is introduced through a nucleophilic substitution reaction, and the trifluoromethylsulfonyl group is added using a sulfonylation reaction. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs advanced techniques like flow chemistry and automated synthesis to optimize the reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 8-phenoxy-4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 8-phenoxy-4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 8-phenoxy-4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The phenoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenecarboxylic acid, methyl ester
- 8-Phenoxy-2-naphthalenecarboxylic acid
- 4-[[(Trifluoromethyl)sulfonyl]oxy]-2-naphthalenecarboxylic acid
Uniqueness
2-Naphthalenecarboxylic acid, 8-phenoxy-4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester is unique due to the combination of its functional groups, which impart specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C19H13F3O6S |
|---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
methyl 8-phenoxy-4-(trifluoromethylsulfonyloxy)naphthalene-2-carboxylate |
InChI |
InChI=1S/C19H13F3O6S/c1-26-18(23)12-10-15-14(17(11-12)28-29(24,25)19(20,21)22)8-5-9-16(15)27-13-6-3-2-4-7-13/h2-11H,1H3 |
InChI Key |
IMURCWIRCPJLKC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC=C2OC3=CC=CC=C3)C(=C1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


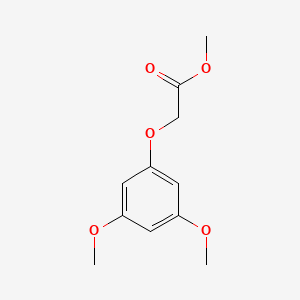
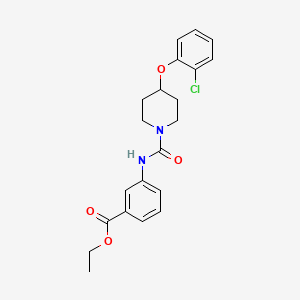
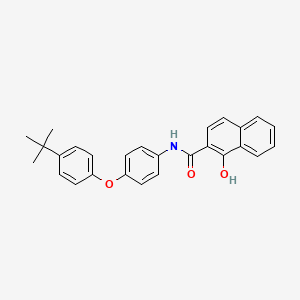

![5-iodo-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13940410.png)
![n-[(4-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]cyclopropanamine](/img/structure/B13940416.png)
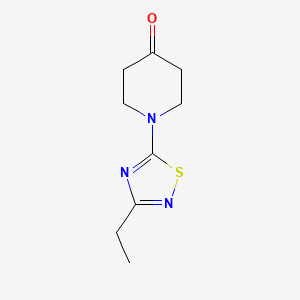
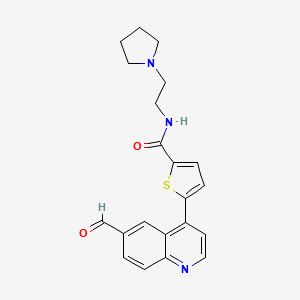
![[4-(5-methyl-1H-pyrazol-3-yl)phenyl]boronic acid](/img/structure/B13940435.png)
